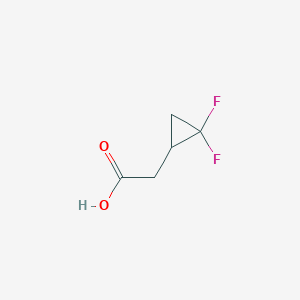

2-(2,2-Difluorocyclopropyl)acetic acid

描述

Significance of Fluorine Incorporation in Pharmaceutical and Agrochemical Sciences

The strategic placement of fluorine atoms can profoundly alter a molecule's properties, making it a cornerstone of modern drug design and agrochemical development. chemimpex.comsigmaaldrich.com In pharmaceuticals, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. chemimpex.com This leads to improved bioavailability and a longer duration of action for drugs. Fluorine's high electronegativity can also modify the acidity (pKa) of nearby functional groups and influence the molecule's conformation, which can lead to stronger binding affinity with target enzymes or receptors. chemimpex.comgoogle.com Approximately 20% of all pharmaceuticals currently on the market contain fluorine.

In the agrochemical sector, fluorination is equally critical. It is estimated that up to 50% of agrochemicals are fluorinated compounds. The inclusion of fluorine can lead to enhanced efficacy, selectivity, and stability of herbicides, insecticides, and fungicides. orgsyn.orgnih.gov For instance, fluorinated compounds constitute a high percentage of modern insecticides and acaricides. google.com This widespread use underscores the transformative impact of organofluorine chemistry on crop protection and food security. google.comresearchgate.net

Overview of Cyclopropane (B1198618) Derivatives as Versatile Building Blocks in Chemical Research

Cyclopropane derivatives are three-membered carbocyclic rings that have garnered considerable attention as versatile intermediates in organic synthesis. orientjchem.org Their significance stems from the substantial ring strain inherent in their structure, which makes them susceptible to ring-opening reactions under specific conditions. orientjchem.org This reactivity allows chemists to use them as compact and conformationally constrained building blocks to construct more complex molecular architectures.

The synthetic utility of cyclopropanes is often unlocked by the presence of activating groups, such as donor and acceptor substituents, which facilitate controlled ring cleavage or ring expansion reactions. chemscene.com The process of forming a cyclopropane ring, known as cyclopropanation, is a fundamental transformation in organic chemistry, often involving the reaction of an alkene with a carbene or carbenoid species. nih.gov The resulting cyclopropyl (B3062369) group can be found in numerous biologically active compounds, including certain antibiotics and insecticides like pyrethroids. nih.gov

Specific Research Context of 2-(2,2-Difluorocyclopropyl)acetic acid within Contemporary Organic Chemistry

This compound emerges at the intersection of fluorination chemistry and the use of cyclopropane scaffolds. Its specific research context is primarily as a specialized building block for the synthesis of more complex, biologically active molecules, particularly in the agrochemical field. The compound combines the metabolic stability offered by the gem-difluoro group on the cyclopropane ring with the reactive handle of the carboxylic acid.

Detailed research, particularly within the patent literature, indicates that derivatives of this compound are precursors to potent pesticides. google.com The gem-difluoro group is a key moiety that imparts desirable properties to the final active ingredient. The synthesis of this specific building block relies on modern difluorocyclopropanation techniques. Reagents such as trimethylsilyl (B98337) 2-fluorosulfonyl-2,2-difluoroacetate have been developed as effective sources of difluorocarbene (:CF₂) for addition to alkenes, providing a reliable route to gem-difluorocyclopropane structures like the one found in the target molecule. orgsyn.org Therefore, the primary role of this compound in contemporary research is to serve as a valuable, fluorinated intermediate for constructing novel agrochemicals.

Chemical Compound Data

Below are data tables detailing the properties of the primary chemical compound discussed in this article and a related synthetic reagent.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 123131-67-9 chemscene.comsigmaaldrich.com |

| Molecular Formula | C₅H₆F₂O₂ chemscene.com |

| Molecular Weight | 136.10 g/mol chemscene.com |

| SMILES | C1C(C1(F)F)CC(=O)O chemscene.com |

| Topological Polar Surface Area | 37.3 Ų chemscene.com |

| Rotatable Bonds | 2 chemscene.com |

Table 2: Properties of a Key Reagent for Difluorocyclopropanation

| Property | Value |

|---|---|

| Compound Name | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid sigmaaldrich.com |

| CAS Number | 1717-59-5 sigmaaldrich.com |

| Molecular Formula | C₂HF₃O₄S chemimpex.com |

| Molecular Weight | 178.09 g/mol sigmaaldrich.com |

| Primary Use | Source of difluorocarbene for synthesizing difluorocyclopropanes sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2-(2,2-difluorocyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRBTSNTUSHGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560585 | |

| Record name | (2,2-Difluorocyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123131-67-9 | |

| Record name | (2,2-Difluorocyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,2 Difluorocyclopropyl Acetic Acid and Its Advanced Precursors

Strategies for Difluorocyclopropane Ring Construction

The introduction of a difluorocyclopropane moiety into a molecule can be achieved through several methodologies, primarily revolving around the generation and subsequent reaction of difluorocarbene or through non-carbene pathways.

Difluorocarbene Generation and Cyclopropanation Reactions

The most common approach for synthesizing difluorocyclopropanes involves the [2+1] cycloaddition of difluorocarbene with an appropriate alkene. rsc.orgcas.cn Difluorocarbene (:CF2) is a highly reactive intermediate that, despite its short half-life, can be effectively trapped by alkenes to form the desired cyclopropane (B1198618) ring. wikipedia.org Its electrophilic nature is a key property influencing its reactivity. nih.gov

Historically, several reagents have been employed to generate difluorocarbene. One of the earliest methods involved the thermal decomposition of sodium chlorodifluoroacetate (ClCF2COONa). cas.cnwikipedia.org This method, while effective, often requires high temperatures. organic-chemistry.org

Other classical precursors include halodifluoromethanes like chlorodifluoromethane (B1668795) (HCFC-22) and bromodifluoromethane, which generate difluorocarbene under basic conditions. nih.gov However, the use of these reagents has been curtailed due to their ozone-depleting properties and potential toxicity. cas.cnrsc.org For instance, generating difluorocarbene from chlorodifluoromethane using phase-transfer catalysis with sodium or potassium hydroxide (B78521) can be inefficient due to the short lifetime of the intermediate chlorodifluoromethyl anion, leading to hydrolysis as a dominant side reaction. nih.gov

Dibromodifluoromethane (B1204443) has been used with zinc dust for the cyclopropanation of electron-rich alkenes. nih.gov Another approach involves the reaction of dibromodifluoromethane with triphenylphosphine (B44618). nih.gov

Classical Difluorocarbene Precursors

| Precursor | Conditions for :CF2 Generation | Notes |

|---|---|---|

| Sodium chlorodifluoroacetate (ClCF2COONa) | Thermal decomposition cas.cnwikipedia.org | Often requires high temperatures organic-chemistry.org |

| Chlorodifluoromethane (HCFC-22) | Basic conditions (e.g., metal alkoxides) nih.gov | Ozone-depleting substance; can be inefficient cas.cnnih.gov |

| Dibromodifluoromethane (CF2Br2) | With zinc dust or triphenylphosphine nih.gov | More suitable for electron-rich alkenes nih.gov |

To overcome the limitations of classical methods, a new generation of difluorocarbene precursors has been developed. Among the most significant are organosilicon reagents, particularly Trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) and its analogue, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA). acs.org

Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) , with the formula FSO2CF2CO2Si(CH3)3, is a highly efficient and versatile source of difluorocarbene. enamine.netorgsyn.org It is a liquid that can be used for the difluorocyclopropanation of a wide range of alkenes, including those with low nucleophilicity, under relatively mild conditions. enamine.netorgsyn.org TFDA is synthesized from 2-fluorosulfonyl-2,2-difluoroacetic acid and chlorotrimethylsilane. orgsyn.org The generation of difluorocarbene from TFDA typically occurs at elevated temperatures, although N-heterocyclic carbenes (NHCs) can catalyze its decomposition under milder conditions. researchgate.netresearchgate.net TFDA has been successfully used in the synthesis of various difluorocyclopropane derivatives. researchgate.netnih.gov However, it is sensitive to moisture. enamine.netorgsyn.org

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) (FSO2CF2CO2CH3) has emerged as a powerful alternative to TFDA. acs.orgresearchgate.net It exhibits comparable reactivity in generating difluorocarbene, especially under high-concentration, high-temperature conditions. acs.orgresearchgate.net For example, the reaction of MDFA with n-butyl acrylate (B77674), a relatively unreactive alkene, can produce the corresponding difluorocyclopropane in good yield. acs.orgresearchgate.net MDFA is also utilized in the trifluoromethylation of aryl halides. guidechem.comchemicalbook.com

Another notable advanced reagent is (Trifluoromethyl)trimethylsilane (TMSCF3) , often referred to as the Ruppert-Prakash reagent. researchgate.netbeilstein-journals.org In the presence of a catalytic amount of a nucleophilic initiator like sodium iodide (NaI), TMSCF3 serves as an excellent source of difluorocarbene for the cyclopropanation of both alkenes and alkynes. organic-chemistry.orgacs.orgnih.gov

Advanced Difluorocarbene Reagents

| Reagent | Chemical Formula | Key Features |

|---|---|---|

| Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) | FSO2CF2CO2Si(CH3)3 | Highly efficient for various alkenes; moisture-sensitive enamine.netorgsyn.org |

| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) | FSO2CF2CO2CH3 | Reactivity comparable to TFDA, especially at high temperatures acs.orgresearchgate.net |

| (Trifluoromethyl)trimethylsilane (TMSCF3) | (CH3)3SiCF3 | Requires a nucleophilic initiator (e.g., NaI) organic-chemistry.orgacs.org |

The efficiency of difluorocyclopropanation can be significantly improved through the use of specific catalytic systems and reaction conditions.

Continuous flow technology offers a safe and efficient method for generating difluorocarbene from TMSCF3 and catalytic sodium iodide. organic-chemistry.orgnih.gov This technique allows for precise control over reaction parameters, leading to rapid reaction times (as short as 10 minutes) and high yields (up to 99%). organic-chemistry.orgnih.gov It is also a scalable process that adheres to the principles of green chemistry. nih.gov

Microwave-assisted synthesis provides another avenue for rapid and efficient difluorocyclopropanation. organic-chemistry.org Using sodium chlorodifluoroacetate in a low-boiling solvent like THF, reactions can be completed in minutes under microwave irradiation, a significant improvement over traditional thermal methods that often require high temperatures and long reaction times. organic-chemistry.org

For stereoselective synthesis, metal-based catalytic systems are employed. For example, copper and palladium catalysts have been used in the regioselective functionalization of gem-difluorocyclopropanes. rsc.org

Non-Carbene Approaches to 2,2-Difluorocyclopropane Derivatives

While carbene-based methods dominate, non-carbene approaches for the synthesis of 2,2-difluorocyclopropane derivatives also exist. nih.gov One such method is the reductive debromination of 1,2-dibromo-1,1-difluoro compounds using zinc metal. nih.gov Another strategy involves the functional group transformation of pre-existing cyclopropane rings. nih.gov

Regioselective and Stereoselective Synthesis of Difluorocyclopropane Systems

Achieving regioselectivity and stereoselectivity in the synthesis of difluorocyclopropanes is crucial for their application in complex molecule synthesis. youtube.com

Regioselectivity refers to the preference for bond formation at one position over another. youtube.com In the context of difluorocyclopropanation, this often relates to which double bond in a poly-unsaturated substrate reacts. Palladium-catalyzed four-component carbonylative coupling reactions have been developed for the regioselective synthesis of difluoroalkyl enones. rsc.org

Stereoselectivity is the preferential formation of one stereoisomer over another. The synthesis of chiral gem-difluorocyclopropanes, particularly those with adjacent stereocenters, is a significant challenge. rsc.org Recent advancements include cobalt-catalyzed regio-, diastereo-, and enantioselective hydroalkylation of gem-difluorocyclopropenes. rsc.org Biocatalytic strategies using engineered myoglobin-based catalysts have also shown great promise for the highly stereoselective synthesis of gem-difluorocyclopropanes, achieving excellent diastereomeric and enantiomeric excesses. nih.gov

Functionalization of Difluorocyclopropane Scaffolds

The introduction of functional groups onto a pre-existing difluorocyclopropane ring is a key strategy for the synthesis of complex molecules. This approach allows for the late-stage modification of the scaffold to produce a variety of derivatives.

Introduction of Carboxylic Acid Functionalities

The carboxylic acid moiety can be introduced through the hydrolysis of precursor functional groups such as esters or nitriles. These precursors are typically synthesized by incorporating the difluorocyclopropane ring onto a molecule already containing the masked carboxylic acid function.

One common method for creating the difluorocyclopropane ring is through the reaction of an alkene with a difluorocarbene source. A versatile reagent for this transformation is trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate, which generates difluorocarbene upon heating. commonorganicchemistry.com For instance, the synthesis of an ester precursor like n-butyl 2,2-difluorocyclopropanecarboxylate has been demonstrated, which can then be hydrolyzed to the corresponding carboxylic acid. commonorganicchemistry.com

A plausible route to 2-(2,2-difluorocyclopropyl)acetic acid would involve the difluorocyclopropanation of an appropriate homoallylic ester, such as ethyl but-3-enoate (B1239731). The resulting ethyl 2-(2,2-difluorocyclopropyl)acetate can then be hydrolyzed to the target acid.

The hydrolysis of the ester can be achieved under either acidic or basic conditions. orgsyn.org Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to yield the carboxylic acid. orgsyn.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is driven to completion by using a large excess of water. orgsyn.org

Alternatively, the carboxylic acid can be obtained from the corresponding nitrile, 2-(2,2-difluorocyclopropyl)acetonitrile. stackexchange.com The hydrolysis of nitriles to carboxylic acids can be performed by heating the nitrile under reflux with either a dilute acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide solution). scribd.com Alkaline hydrolysis initially produces the carboxylate salt, which is then protonated in a separate acidification step to give the carboxylic acid. scribd.com

Table 1: Representative Conditions for Hydrolysis of Ester and Nitrile Precursors

| Precursor | Reagents and Conditions | Product | Reference |

| Ethyl 2-(2,2-difluorocyclopropyl)acetate | 1. NaOH (aq), Heat 2. HCl (aq) | This compound | orgsyn.org |

| 2-(2,2-Difluorocyclopropyl)acetonitrile | HCl (aq), Heat | This compound | scribd.com |

Note: The conditions presented are based on general hydrolysis methods and are illustrative for the specified precursors.

Derivatization of the Acetic Acid Side Chain

The carboxylic acid group of this compound is a versatile handle for further functionalization, allowing for the synthesis of a wide range of derivatives such as amides and esters.

Amide Formation: Amides are commonly synthesized from carboxylic acids through a coupling reaction with a primary or secondary amine. To facilitate this reaction, the carboxylic acid is typically activated in situ. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.govnih.gov The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.gov

Esterification: Esters of this compound can be prepared through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium process, and to achieve high yields, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com For more sensitive substrates, milder methods like the Steglich esterification, which uses DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. commonorganicchemistry.com

Reduction to Alcohol: The carboxylic acid can also be reduced to the corresponding primary alcohol, 2-(2,2-difluorocyclopropyl)ethanol. orgsyn.org This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF).

Table 2: Illustrative Derivatization Reactions of this compound

| Reagent | Product | Reaction Type | Common Conditions | Reference |

| Amine (R-NH2) | 2-(2,2-Difluorocyclopropyl)-N-R-acetamide | Amide Coupling | EDC, HOBt, DMF | nih.govnih.gov |

| Alcohol (R-OH) | R-2-(2,2-difluorocyclopropyl)acetate | Esterification | H2SO4 (cat.), R-OH (excess), heat | masterorganicchemistry.com |

| LiAlH4 | 2-(2,2-Difluorocyclopropyl)ethanol | Reduction | 1. LiAlH4, THF 2. Aqueous workup | orgsyn.org |

Note: The conditions presented are based on general derivatization methods and are illustrative for this compound.

Preparation of Key Intermediates and Analogues of this compound

The synthesis of this compound relies on the availability of key intermediates, primarily its ester and nitrile precursors.

A practical method for the synthesis of difluorocyclopropane-containing esters involves the difluorocyclopropanation of unsaturated esters. For example, a procedure for the synthesis of n-butyl 2,2-difluorocyclopropanecarboxylate has been detailed, which utilizes trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate as the difluorocarbene source. commonorganicchemistry.com The reaction is carried out by heating the alkene with the carbene precursor in a solvent like toluene. commonorganicchemistry.com A similar strategy can be applied to ethyl but-3-enoate to access ethyl 2-(2,2-difluorocyclopropyl)acetate.

The nitrile intermediate, 2-(2,2-difluorocyclopropyl)acetonitrile, can be synthesized through various routes, including the nucleophilic substitution of a suitable halide with a cyanide salt. The CAS number for this compound is 2105122-14-1. stackexchange.com

An important analogue is 2-(2,2-difluorocyclopropyl)ethanol, which can be prepared by the reduction of the carboxylic acid or its ester derivatives. orgsyn.org This alcohol can serve as a building block for other derivatives. The CAS number for this alcohol is 117284-59-0. orgsyn.org

Table 3: Key Intermediates and Analogues

| Compound Name | CAS Number | Molecular Formula | Use |

| Ethyl 2-(2,2-difluorocyclopropyl)acetate | Not available | C7H10F2O2 | Precursor to the carboxylic acid |

| 2-(2,2-Difluorocyclopropyl)acetonitrile | 2105122-14-1 | C5H5F2N | Precursor to the carboxylic acid |

| 2-(2,2-Difluorocyclopropyl)ethanol | 117284-59-0 | C5H8F2O | Reduction product and building block |

Reactivity and Transformation Pathways of 2 2,2 Difluorocyclopropyl Acetic Acid and Its Derivatives

Ring-Opening Reactions of Difluorocyclopropyl Systems

The gem-difluorocyclopropane unit is a versatile synthon in organic chemistry, primarily due to its ability to undergo ring-opening reactions to generate other valuable fluorinated compounds. beilstein-journals.orgrsc.org These transformations can be initiated by various means, including acidic conditions, and are pivotal for creating linear fluoroallylic structures. rsc.orgresearchgate.net

The ring-opening of gem-difluorocyclopropanes can be effectively promoted by strong acids. In a notable example involving a related derivative, 2,2-difluorocyclopropanecarbonyl chloride, treatment with a Lewis acid like aluminum chloride in the presence of an aromatic substrate leads to a ring-opened product. nih.gov The reaction proceeds through the formation of an acylium ion, which, instead of directly participating in a Friedel-Crafts acylation, undergoes rearrangement. This rearrangement involves the cleavage of a C-C bond within the cyclopropane (B1198618) ring to yield a more stable carbocation, which is then trapped by the chloride ion, leading to novel aryl 3-chloro-3,3-difluoropropyl ketones. nih.gov The strong destabilizing inductive effect (-I effect) of the gem-difluoro group plays a crucial role in directing the mechanism of these transformations. beilstein-journals.org

The regioselectivity of the C-C bond cleavage in difluorocyclopropane rings is a critical aspect of their chemistry, determining the structure of the resulting open-chain product. The bond that breaks is typically the one that leads to the most stable carbocationic intermediate. In systems analogous to 2-(2,2-difluorocyclopropyl)acetic acid, cleavage of the distal bond (the C-C bond opposite the CF2 group) is often observed. beilstein-journals.orgcas.cn This preference is attributed to the ability of substituents on the other two carbons of the ring to better stabilize an adjacent positive charge compared to the destabilizing effect of the gem-difluoro group. beilstein-journals.org For instance, in the Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride, the rearrangement is highly regioselective, consistently producing 3-chloro-3,3-difluoropropyl ketones. nih.gov

The acid-catalyzed ring-opening of gem-difluorocyclopropyl systems is a key method for the synthesis of fluorinated open-chain compounds. The cleavage of the distal C-C bond specifically leads to the formation of 2,2-difluorohomoallyl cations as intermediates. beilstein-journals.org These intermediates can then be trapped by nucleophiles to afford stable, acyclic products. For example, the reaction of 2,2-difluorocyclopropanecarbonyl chloride with arenes ultimately yields aryl 3-chloro-3,3-difluoropropyl ketones, a class of open-chain fluorinated compounds. nih.gov Similarly, other transformations of gem-difluorocyclopropanes can lead to stereo-defined conjugated fluorodienes or 2-fluoroallylic sulfones through processes involving C-C bond cleavage. nih.govnih.gov

Table 1: Regioselectivity in Ring-Opening of Difluorocyclopropane Derivatives

| Reactant/System | Conditions | Predominant Bond Cleavage | Product Type |

|---|---|---|---|

| 1-Methyl-2,2-difluorocyclopropane | Acid-catalyzed | Distal (C-C bond opposite CF2) beilstein-journals.org | 2,2-Difluorohomoallyl cation derived products beilstein-journals.org |

| 2,2-Difluorocyclopropanecarbonyl chloride | Friedel-Crafts (AlCl3, Arene) | Distal (Rearrangement) nih.gov | Aryl 3-chloro-3,3-difluoropropyl ketones nih.gov |

| gem-Difluorocyclopropyl acetaldehydes | Stereodivergent methods | Not specified | Conjugated fluorodienals nih.gov |

| gem-Difluorocyclopropanes | Pd-catalyzed sulfonylation | Not specified | 2-Fluoroallylic sulfones nih.gov |

Difluoromethylation Reactions Utilizing Related Fluorinated Reagents

While this compound itself is not typically used as a difluoromethylating agent, related small, fluorinated molecules are central to this field. For instance, 2,2-difluoro-2-(fluorosulfonyl)acetic acid is a well-known reagent used as a source of difluorocarbene, which is essential for the difluoromethylation of alcohols and the cyclopropanation of alkenes. The reactivity of these related reagents underscores the synthetic utility of the difluoroacetyl group in constructing complex fluorinated molecules.

Nucleophilic and Electrophilic Transformations Involving the Cyclopropyl (B3062369) and Carboxylic Acid Moieties

The carboxylic acid moiety of this compound can undergo standard transformations. For example, it can be converted to its corresponding acyl chloride, 2,2-difluorocyclopropanecarbonyl chloride, which is a highly reactive electrophile. nih.gov This derivative readily participates in reactions such as the Friedel-Crafts acylation, although, as previously discussed, this can lead to unexpected ring-opening rearrangements. nih.gov

The gem-difluorocyclopropane ring itself is generally resistant to nucleophilic attack due to the electron-donating character of the fluorine lone pairs, which stabilizes the carbene-like nature of the ring carbons. nih.gov However, under specific catalytic conditions, nucleophilic addition can occur. For example, in the presence of a palladium catalyst, various nucleophiles can couple with gem-difluorocyclopropanes in ring-opening/cross-coupling reactions. researchgate.net

Radical Decarboxylative Reactions for Functional Group Introduction

The carboxylic acid group serves as a versatile handle for functionalization via radical decarboxylation. sioc.ac.cn This strategy involves the conversion of the carboxylic acid to a derivative that can be readily oxidized or reduced to generate a carboxyl radical, which then loses carbon dioxide to form an alkyl radical. princeton.educhemistryviews.org This resulting radical, centered on the carbon adjacent to the cyclopropane ring, can then be trapped by various radical acceptors to introduce new functional groups. sioc.ac.cn

Modern photoredox catalysis offers a mild and efficient way to achieve these transformations. sioc.ac.cnprinceton.edu In a typical cycle, a photosensitizer absorbs visible light and engages in a single-electron transfer with the carboxylic acid derivative, initiating the decarboxylation process. chemistryviews.org This method has been successfully applied to a wide range of carboxylic acids for reactions like arylation, Giese-type additions, and cross-electrophile couplings, although specific examples starting from this compound are not prominently documented. princeton.edu The general applicability of these methods suggests they are a viable, yet underexplored, pathway for the derivatization of this compound. organic-chemistry.org

Transition-Metal-Catalyzed Transformations of Gem-Difluorocyclopropanes

The gem-difluorocyclopropane (gem-F₂CP) motif, the core structure of this compound, is a versatile precursor for the synthesis of various fluorinated compounds through transition-metal-catalyzed transformations. These reactions typically proceed via a ring-opening mechanism involving the activation of a C-C bond and subsequent cleavage of a C-F bond, transforming the cyclopropyl ring into a fluorinated allylic intermediate. rsc.orgacs.org Palladium-based catalysts have been particularly prominent in mediating these transformations, enabling cross-coupling reactions and hydrodefluorination processes. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysis facilitates the regioselective and stereoselective cross-coupling of gem-difluorocyclopropanes with various partners, providing access to structurally diverse 2-fluoroallylic compounds. acs.org These reactions employ the gem-difluorocyclopropane as a fluorinated allyl surrogate. acs.org

A notable example is the cross-coupling with organoboron reagents. An efficient palladium-catalyzed method has been developed for the reaction of gem-difluorocyclopropanes with gem-diborylalkanes. rsc.orgrsc.org This transformation, conducted under mild conditions using a base like lithium diisopropylamide (LDA), yields 2-fluoroallylic gem-diboronic esters with high Z-stereoselectivity. rsc.orgdocumentsdelivered.com Similarly, coupling with gem-diborylmethane using a palladium catalyst system produces 2-fluoroalkenyl monoboronate scaffolds. nih.gov These borylated products are valuable intermediates that can undergo further transformations such as oxidation to ketones, Suzuki cross-coupling, and trifluoroborylation. rsc.orgnih.gov

Another significant advancement is the palladium-catalyzed Hiyama cross-coupling reaction, which pairs gem-difluorocyclopropanes with (hetero)arylsilanes. acs.org This process, which proceeds through C–C bond activation and C(sp³)–F bond cleavage, effectively synthesizes linear 2-fluorinated allylic structures with high Z-selectivity. The reaction utilizes CuF₂ as a silane (B1218182) activator and demonstrates broad substrate scope and functional group tolerance. acs.org

Pioneering work in this area demonstrated that palladium catalysts could facilitate the ring-opening of gem-difluorocyclopropanes and subsequent coupling with a range of nitrogen-, oxygen-, and carbon-based nucleophiles to construct diverse 2-fluorinated allylic scaffolds. acs.org

| Coupling Partner | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| gem-Diborylalkanes | Pd-catalyst / LDA (base) | 2-Fluoroallylic gem-diboronic esters | High Z-stereoselectivity; mild conditions. | rsc.orgrsc.org |

| gem-Diborylmethane | Pd-catalyst system | 2-Fluoroalkenyl monoboronate scaffolds | High Z-selectivity; products are versatile intermediates. | nih.gov |

| (Hetero)arylsilanes (Hiyama Coupling) | Pd-catalyst / CuF₂ (activator) | Linear 2-fluoroallylic scaffolds | High Z-selectivity; broad substrate scope. | acs.org |

| N, O, C-based Nucleophiles | Pd-catalyst | Diverse 2-fluorinated allylic scaffolds | Pioneering regioselective ring-opening reactions. | acs.org |

Hydrodefluorination:

Hydrodefluorination represents another critical transformation of gem-difluorocyclopropanes, offering a route to monofluoroalkenes. An efficient and highly regioselective palladium-catalyzed ring-opening hydrodefluorination has been developed to produce terminal fluoroalkenes. acs.orgnih.gov A key innovation in this process was the use of 3,3-dimethylallyl boronate (3,3-dimethylallyl Bpin) as a novel hydride donor. rsc.orgacs.org The reaction is catalyzed by a well-defined Pd-IPrBIDEA complex, which demonstrates excellent control over regioselectivity, favoring the formation of the less thermodynamically stable terminal alkene isomer over the internal one. rsc.orgacs.orgnih.gov

Mechanistic studies, including Density Functional Theory (DFT) calculations, suggest that the reaction proceeds via a direct 3,4′-hydride transfer through a nine-membered cyclic transition state, which accounts for the unusual regioselectivity. acs.orgnih.gov This method is effective for a variety of aryl-substituted, alkyl-substituted, and sterically hindered gem-difluorocyclopropanes, providing good to excellent yields of the terminal fluoroalkene products. rsc.orgacs.org

| Reagent | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 3,3-Dimethylallyl Bpin (hydride donor) | Pd/IPrBIDEA | Terminal fluoroalkenes | High regioselectivity for less stable isomer; novel hydride source. | rsc.orgacs.orgnih.gov |

Comparative Reactivity Studies with Analogous Cyclopropyl and Fluorinated Carboxylic Acid Derivatives

The reactivity of this compound is dictated by the interplay between the strained three-membered ring and the electronic effects of the geminal fluorine atoms and the carboxylic acid group. Comparing its reactivity to analogous structures reveals the profound influence of the difluorocyclopropyl moiety.

Comparison with Analogous Cyclopropyl Derivatives:

The presence of two fluorine atoms on the cyclopropane ring significantly alters its chemical behavior compared to non-fluorinated cyclopropane derivatives. While non-fluorinated cyclopropanecarbonyl chlorides readily participate in Friedel-Crafts acylation reactions to yield the expected aryl cyclopropyl ketones, 2,2-difluorocyclopropanecarbonyl chloride behaves differently. lookchem.com Under Friedel-Crafts conditions with arenes and a Lewis acid like AlCl₃, the difluorinated compound undergoes an unexpected ring-opening rearrangement to form aryl 3-chloro-3,3-difluoropropyl ketones instead of the anticipated aryl 2,2-difluorocyclopropyl ketone. lookchem.com

This dramatic shift in reactivity is attributed to the electronic destabilization of the cyclopropyl ring by the electronegative fluorine atoms, which facilitates ring-opening. Computational studies indicate that the ring-opened difluoromethyl carbocation is significantly more stable than its corresponding ring-closed cyclopropylmethyl cation, driving the rearrangement. lookchem.com This inherent tendency for ring-opening is a key feature of the gem-difluorocyclopropyl system, making it a precursor to linear, fluorinated structures rather than a stable cyclic building block under certain electrophilic conditions. lookchem.comresearchgate.net In contrast, standard cyclopropyl rings are generally more stable and maintain their cyclic structure during similar acylation reactions. lookchem.com

Comparison with Analogous Fluorinated Carboxylic Acid Derivatives:

When compared to other fluorinated carboxylic acids, the reactivity of this compound is influenced by the unique steric and electronic profile of the C₃H₃F₂- group. Perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid, are known to be very strong acids, fully ionized in water, due to the powerful electron-withdrawing effect of the perfluoroalkyl chain. researchgate.netsci-hub.se While the difluorocyclopropyl group is also electron-withdrawing, its effect on the acidity of the carboxylic acid is more localized compared to a long perfluoroalkyl chain.

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution generally follows the order: acyl phosphates > thioesters > carboxylic acids/esters > amides. libretexts.org The electrophilicity of the carbonyl carbon is a key determinant. In fluorinated derivatives, the electron-withdrawing nature of the fluorine substituents enhances the partial positive charge on the carbonyl carbon, increasing its reactivity toward nucleophiles. However, the steric bulk of the substituent can also play a role. The 2,2-difluorocyclopropyl group presents a different steric profile than a linear fluoroalkyl or perfluoroalkyl chain, which can influence reaction rates and substrate compatibility in derivatization reactions. For instance, in other systems, bulky substituents have been shown to reduce reaction yields due to steric hindrance.

| Compound Type | Key Structural Feature | Characteristic Reactivity | Reference |

|---|---|---|---|

| 2,2-Difluorocyclopropanecarbonyl Chloride | gem-Difluoro cyclopropyl ring | Undergoes ring-opening rearrangement under Friedel-Crafts conditions. | lookchem.com |

| Non-fluorinated Cyclopropanecarbonyl Chloride | Non-fluorinated cyclopropyl ring | Undergoes standard Friedel-Crafts acylation, retaining the cyclopropyl ring. | lookchem.com |

| Perfluorinated Carboxylic Acids | Perfluoroalkyl chain (e.g., -C₇F₁₅) | Very strong acids; powerful, extended electron-withdrawing effect. | researchgate.netsci-hub.se |

| This compound | gem-Difluorocyclopropyl group | Combines electronic effects of fluorine with the strain of a three-membered ring, predisposing it to ring-opening transformations. | lookchem.com |

Mechanistic Investigations and Advanced Theoretical Studies

Elucidation of Reaction Mechanisms in Difluorocyclopropane Chemistry and Rearrangements

The chemistry of difluorocyclopropanes is marked by unique reaction pathways and rearrangements, the mechanisms of which have been a subject of detailed investigation. A key method for synthesizing the difluorocyclopropane ring involves the addition of difluorocarbene to an alkene. Reagents such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) have been identified as efficient sources of difluorocarbene under specific conditions, enabling the construction of these strained rings. researchgate.net For example, the reaction of MDFA with n-butyl acrylate (B77674) yields the corresponding difluorocyclopropane product in significant amounts. researchgate.net

Recent studies have uncovered novel rearrangement reactions. One such transformation is a fluorinative 4→3 ring contraction of disubstituted bicyclobutanes, which proceeds through I(I)/I(III) catalysis to stereoselectively produce cis-α,α-difluorocyclopropanes. acs.org Mechanistic studies suggest this unprecedented rearrangement involves a stabilized cationic intermediate. acs.org The process is initiated by the Brønsted acidity of hydrogen fluoride (B91410), which unmasks the bicyclobutane to reveal a cyclobutene (B1205218) that then engages with the iodine-based fluorinating agent. acs.org

Further mechanistic insights are often gained by combining experimental techniques, like NMR spectroscopy, with computational studies. For instance, in the study of deoxyfluorination reactions using N-heterocyclic difluoroimidazolidine derivatives, NMR and DFT (Density Functional Theory) studies together helped to elucidate the reaction pathways. researchgate.net These studies can distinguish the mechanisms for different substrates, such as the fluorination of aldehydes versus carboxylic acids, and suggest the involvement of outer-sphere fluorinations at an imidazolidinium ion by a polyfluoride species. researchgate.net

Application of Computational Chemistry Approaches for Reactivity and Selectivity Prediction

Computational chemistry, particularly DFT, is a powerful tool for predicting the reactivity and selectivity of reactions involving complex organic molecules. For 2-(2,2-Difluorocyclopropyl)acetic acid, computational methods provide baseline chemical data that hint at its behavior in various environments. chemscene.com

| Computational Property | Value |

| TPSA (Topological Polar Surface Area) | 37.3 Ų |

| LogP | 1.1163 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

| Table 1: Computed chemical properties of this compound. chemscene.com |

Beyond simple property prediction, computational studies are crucial for elucidating entire reaction mechanisms and understanding the origins of selectivity. nih.gov By modeling transition states and reaction intermediates, researchers can calculate energy barriers for different potential pathways. rsc.org For example, in the study of a one-pot synthesis of pyrrolidinedione derivatives, DFT calculations quantified the energy barriers for each step: Michael addition, a Nef-type rearrangement, and the final cyclization. rsc.org This approach can identify the rate-determining step of a reaction sequence and even reveal the role of solvent or other additives in facilitating certain steps. rsc.org

These computational approaches are broadly applicable to understanding selectivity in various reactions. In the Wittig reaction, for instance, DFT calculations have provided strong support for the accepted mechanism and accurately predicted E/Z selectivity. nih.gov The models can dissect the subtle interplay of steric and electronic interactions in the transition states that govern the final product ratio. nih.gov Similar methodologies can be applied to predict how the difluorocyclopropyl group in this compound or its derivatives would influence the stereochemical outcome of a reaction at the acetic acid side chain.

| Mechanistic Question | Computational Approach | Key Findings |

| Reaction Pathway Elucidation | Calculation of energies for intermediates and transition states (TS). researchgate.netrsc.org | Identifies the lowest energy path and rate-determining step (e.g., a TS barrier of 142.4 kJ mol⁻¹ for a key rearrangement). rsc.org |

| Prediction of Selectivity | Modeling of competing transition state geometries (e.g., cis vs. trans). nih.gov | Explains selectivity based on subtle energetic differences arising from steric clashes or dipole-dipole interactions. nih.gov |

| Role of Reagents | Simulating interactions between substrate and reagent molecules. researchgate.net | Can reveal the specific role of a reagent, such as acting as a catalyst or participating in an outer-sphere mechanism. researchgate.net |

| Table 2: Application of computational chemistry in mechanistic studies. |

Analysis of Electronic Effects on Reaction Pathways (e.g., Inductive and Mesomeric Effects of Fluorine Atoms)

The two fluorine atoms in the 2,2-difluorocyclopropyl group exert a profound influence on the molecule's reactivity through powerful electronic effects. The primary effect is the strong electron-withdrawing inductive effect (-I) of fluorine, which polarizes the C-F bonds and significantly impacts the adjacent carbon atoms in the cyclopropane (B1198618) ring. This increased electrophilicity can make the ring susceptible to certain nucleophilic attacks.

The influence of fluorination on reaction pathways has been studied in detail in other systems, providing a model for understanding difluorocyclopropanes. For example, in the reaction of a fluoride ion with iodoethane, two competing pathways are bimolecular nucleophilic substitution (SN2) and base-induced elimination (E2). nih.gov However, fluorination at the β-carbon (as in CF₃CH₂I) effectively passivates or suppresses the E2 pathway. nih.gov This demonstrates how strategic fluorination can completely alter the course of a reaction by changing the electronic nature of the substrate. This suppression of E2 reactivity is attributed to the inductive effect of the fluorine atoms, which reduces the acidity of the β-protons, making them less susceptible to abstraction by a base. nih.gov

In the context of this compound, the inductive effect of the CF₂ group would be expected to increase the acidity of the carboxylic acid proton compared to its non-fluorinated analogue, cyclopropylacetic acid. Furthermore, these electronic effects can influence the stability of intermediates that may form during reactions, thereby directing the mechanism down one path over another.

Utilization of Difluorocyclopropylmethyl Systems as Mechanistic Probes

The unique structural and electronic properties of the difluorocyclopropyl group make it a candidate for use as a mechanistic probe. Mechanistic probes are chemical groups incorporated into molecules to report on the details of a reaction mechanism, often by forming characteristic products depending on the nature of the intermediates (e.g., radical, cationic, or anionic) that are generated.

The high ring strain and defined stereochemistry of the cyclopropane ring, combined with the strong electronic perturbation from the gem-difluoro substitution, make the difluorocyclopropylmethyl system particularly sensitive to the electronic demands of a reaction. For example, if a reaction proceeds through a carbocationic intermediate adjacent to the ring (at the methyl position), the cyclopropane ring can rearrange in characteristic ways to stabilize the positive charge. The presence of the fluorine atoms would significantly modulate this process compared to a non-fluorinated cyclopropylmethyl system.

This concept is analogous to the use of other strained systems as probes. For instance, dialkyldiazirines are used as photoaffinity probes that generate reactive carbenes upon irradiation. rsc.org The subsequent reactions of the carbene, including intramolecular rearrangements to form cyclopropanes, provide evidence for the carbene's formation and reactivity. rsc.org Similarly, a reaction involving a 2-(2,2-difluorocyclopropyl)methyl intermediate would be expected to yield a unique spectrum of rearranged or ring-opened products, providing a "fingerprint" of the specific mechanistic pathway that was operative. This allows chemists to investigate whether a reaction proceeds through, for example, a concerted or a stepwise mechanism.

Applications in Medicinal Chemistry and Modern Drug Discovery

2-(2,2-Difluorocyclopropyl)acetic Acid as a Crucial Building Block in Novel Drug Synthesis

This compound is recognized as a significant building block for creating new pharmaceutical ingredients. chemscene.com Its utility stems from the presence of two key structural features: the stable yet reactive difluorocyclopropyl ring and the versatile acetic acid side chain. The gem-difluoro group imparts unique electronic properties and conformational constraints, while the carboxylic acid moiety provides a convenient point for chemical modification and linkage to larger molecular scaffolds through standard reactions like amidation or esterification. ossila.com

The incorporation of the 2,2-difluorocyclopropyl group into drug candidates is a strategy used to enhance metabolic stability and modulate physicochemical properties. ossila.comnih.gov The high stability of the C-F bond resists metabolic degradation, a common issue with non-fluorinated analogues. Consequently, this building block is frequently used in the synthesis of compounds intended for various therapeutic areas where improved pharmacokinetic profiles are desired. chemscene.comchemimpex.com Chemical suppliers highlight its role as an intermediate for Active Pharmaceutical Ingredients (APIs), underscoring its importance in both research and commercial production settings. ossila.combldpharm.com

Design and Synthesis of Bioisosteres for Pharmaceutical Applications

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity, is a cornerstone of rational drug design. nih.govresearchgate.net this compound and its derivatives are instrumental in the synthesis of sophisticated bioisosteres, particularly those mimicking peptide bonds and other crucial functional groups.

A key application of derivatives of this compound is in the synthesis of monofluoroalkene-based dipeptide bioisosteres. These structures serve as metabolically stable replacements for the amide bonds found in peptides. thieme-connect.comnih.gov While amide bonds are susceptible to enzymatic cleavage and can exist as cis/trans isomers, monofluoroalkenes offer enhanced stability and a fixed geometry. thieme-connect.com

A notable synthetic strategy involves using a (2,2-difluorocyclopropyl)methyl moiety, derived from the title compound, as a four-carbon unit. thieme-connect.com The process begins with the regioselective ring-opening of a (2,2-difluorocyclopropyl)methyl acetate. thieme-connect.comresearchgate.net This reaction, often promoted by a strong acid like trifluoromethanesulfonic acid in the presence of acetonitrile, proceeds via a Ritter-type reaction. This step achieves cleavage of the C-C bond furthest from the CF2 group and introduces the N-terminal part of the dipeptide mimic, yielding an N-(2,2-difluorohomoallyl)acetamide. thieme-connect.comresearchgate.net Subsequent chemical transformations, including allylic substitution and conversion of a cyano group, facilitate the introduction of the C-terminal, ultimately affording the desired monofluoroalkene dipeptide bioisostere. thieme-connect.comthieme-connect.com

Table 1: Key Steps in the Synthesis of Monofluoroalkene Dipeptide Bioisosteres

| Step | Reactant(s) | Key Reagents | Product | Purpose |

| 1. Difluorocyclopropanation | Cinnamyl Acetates | Sodium bromodifluoroacetate or Ruppert's reagent | (2,2-Difluorocyclopropyl)methyl Acetates | Preparation of the key building block. thieme-connect.com |

| 2. Ring Opening & N-Terminal Introduction | (2,2-Difluorocyclopropyl)methyl Acetate | Trifluoromethanesulfonic acid, Acetonitrile | N-(2,2-difluorohomoallyl)acetamide | Regioselective C-C bond cleavage and formation of the N-terminus via a Ritter reaction. thieme-connect.comthieme-connect.com |

| 3. C-Terminal Introduction | N-(2,2-difluorohomoallyl)acetamide | AlBr3/CuBr system, then n-Bu4NCN | Fluoroallylic nitrile intermediate | Allylic substitution to introduce a precursor for the C-terminal carboxyl group. thieme-connect.comresearchgate.net |

| 4. Final Conversion | Fluoroallylic nitrile intermediate | Hydrolysis conditions | Monofluoroalkene Dipeptide Bioisostere | Conversion of the nitrile to a carbamoyl (B1232498) group to complete the bioisostere synthesis. thieme-connect.com |

The difluoromethylene (CF2) group, a core component of this compound, is increasingly recognized as a versatile bioisostere for common functional groups such as hydroxyl (-OH), thiol (-SH), and sometimes even amine (-NH2) or methyl (-CH3) groups. nih.govtandfonline.comacs.org Its utility lies in its unique electronic properties. The CF2H group, for instance, can act as a "lipophilic hydrogen bond donor," a characteristic that allows it to mimic the hydrogen-bonding capabilities of groups like hydroxyls and thiols but with increased lipophilicity. acs.orgtandfonline.com

This bioisosteric replacement can lead to several advantages in drug design:

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond makes the CF2 group resistant to oxidative metabolism, which can be a liability for hydroxyl or thiol groups. nih.gov

Modulated Acidity and Basicity: Replacing a hydroxyl or amine group with a difluoromethylene equivalent can significantly alter the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions or improving cell permeability. tandfonline.com

Improved Target Affinity: The ability of the CF2H group to form hydrogen bonds can help preserve or enhance binding affinity to a biological target when replacing other hydrogen-bond-donating groups. nih.govtandfonline.com

Studies have shown that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to thiophenol or aniline. acs.org This makes it a valuable tool for medicinal chemists looking to fine-tune the properties of a lead compound to overcome issues of metabolic instability or poor pharmacokinetics while retaining essential binding interactions. acs.orgtandfonline.com

Table 2: Bioisosteric Properties of the Difluoromethylene (CF2H) Group

| Property | CF2H Group | Comparison Groups (OH, SH, NH2) | Implication in Drug Design |

| Hydrogen Bonding | Acts as a hydrogen bond donor. nih.govacs.org | OH, SH, and NH2 are classic hydrogen bond donors. | Can replace these groups to maintain binding interactions at the target site. tandfonline.com |

| Lipophilicity | Considered a "lipophilic" hydrogen bond donor; generally increases lipophilicity compared to OH. acs.orgtandfonline.com | OH is highly polar; SH and NH2 are less so but still polar. | Can enhance membrane permeability and bioavailability. nih.gov |

| Metabolic Stability | Highly stable due to strong C-F bonds. nih.gov | OH and SH groups are common sites of metabolic oxidation. | Increases the half-life of a drug by preventing metabolic breakdown. nih.gov |

| Size | Sterically similar to a methyl group (CH3). tandfonline.com | Similar in size to hydroxyl and thiol groups. | Allows for isosteric replacement without causing significant steric hindrance at the receptor. tandfonline.com |

Involvement in the Synthesis of Pharmacologically Active Compounds

The structural motifs derived from this compound are found in a variety of pharmacologically active compounds, demonstrating its role in the development of targeted therapeutics.

Enzyme inhibitors are compounds that bind to an enzyme and decrease its activity, representing a major class of therapeutic drugs. libretexts.org The unique structural and electronic properties of the difluorocyclopropyl group make it an attractive component in the design of potent and selective enzyme inhibitors. For example, research into inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target for inflammatory conditions, has utilized acetic acid-based scaffolds to develop lead compounds. frontiersin.org While not a direct use of the title compound, this demonstrates the utility of the acetic acid moiety in targeting enzyme active sites.

Furthermore, the difluorocyclopropyl group has been incorporated into potent inhibitors of other enzymes. A notable example is a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), developed for the treatment of autoimmune diseases, which features a (S)-2,2-difluorocyclopropyl group. ossila.com The inclusion of this fluorinated moiety is critical for achieving the desired potency and selectivity profile of the inhibitor. The use of building blocks like this compound is essential for the synthesis of such complex molecules.

The voltage-gated sodium channel NaV1.7 is a genetically validated and highly pursued target for the treatment of pain. nih.govfrontiersin.org Inhibitors that can selectively block this channel are predicted to be powerful analgesics with fewer side effects than current non-selective sodium channel blockers. frontiersin.orgnih.gov

The development of selective NaV1.7 inhibitors often involves complex molecular architectures designed to fit precisely into the channel's binding pocket. The aryl sulfonamide PF-05089771 is a well-known selective NaV1.7 inhibitor that has progressed to clinical trials. researchgate.net While the exact synthesis of all such inhibitors from this compound is not publicly detailed, the structural elements provided by fluorinated building blocks are crucial for achieving the necessary potency and selectivity. The conformational constraint and electronic effects of the difluorocyclopropyl group make it an ideal feature to incorporate into scaffolds targeting ion channels like NaV1.7, where precise geometry and interactions are paramount for effective and selective inhibition. ossila.comresearchgate.net The pursuit of next-generation pain therapeutics continues to drive the demand for advanced building blocks like this compound. nih.gov

Strategies for Improving Efficacy and Modulating Biological Activity through Fluorination

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a variety of pharmacological properties. In the context of cyclopropyl-containing compounds like This compound , fluorination, specifically the gem-difluoro group, offers several distinct advantages.

One of the primary benefits of the difluorocyclopropyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by enzymes such as the cytochrome P450 family, which are responsible for the breakdown of many drugs in the body. This increased stability can lead to a longer half-life of the drug, allowing for less frequent dosing.

Furthermore, the highly electronegative fluorine atoms can significantly influence the electronic properties of the molecule. The difluoro group acts as a strong electron-withdrawing group, which can alter the acidity (pKa) of the adjacent carboxylic acid moiety. This modification can, in turn, affect the compound's solubility, membrane permeability, and its ability to interact with biological targets through hydrogen bonding or other non-covalent interactions.

The strategic placement of fluorine can also serve as a bioisostere for other chemical groups. For instance, the difluoromethylene group (CF2) can act as a mimic for an ether oxygen or a carbonyl group, potentially leading to improved target affinity and selectivity. This approach allows medicinal chemists to fine-tune the properties of a lead compound to optimize its therapeutic profile.

Structure-Activity Relationship (SAR) Studies in Fluorinated Cyclopropane (B1198618) Systems

Influence of Cyclopropyl (B3062369) and Difluoro Groups on Target Binding Affinity

The rigid structure of the cyclopropane ring in This compound derivatives plays a critical role in orienting the rest of the molecule within the binding site of its target protein. This conformational constraint can lead to a more favorable entropic profile upon binding, thereby increasing affinity. The cyclopropyl group can be considered a "three-dimensional" fragment that explores chemical space in a way that more traditional, planar aromatic rings cannot.

The gem-difluoro group further enhances binding affinity through several mechanisms. The fluorine atoms can participate in favorable interactions with the protein target, including hydrogen bonds and dipole-dipole interactions. Moreover, the strong electron-withdrawing nature of the difluoro group can polarize the adjacent C-H bonds of the cyclopropane ring, making them potential hydrogen bond donors. This unique electronic feature can lead to novel binding modes that are not achievable with non-fluorinated analogs.

| Compound | Structure | Aβ42 IC50 (nM) |

|---|---|---|

| Compound A | [Structure of a non-fluorinated piperidine (B6355638) acetic acid analog] | >1000 |

| Compound B | [Structure of a monofluorinated piperidine acetic acid analog] | 350 |

| Compound C (1f from source) | [Structure of a difluorinated piperidine acetic acid analog] | 80 |

| Compound D (2c from source) | [Structure of another difluorinated piperidine acetic acid analog] | 50 |

This table presents illustrative data from a study on fluorinated piperidine acetic acids to demonstrate the impact of fluorination on γ-secretase modulator activity. The structures are simplified for conceptual understanding. Data is conceptually derived from a study on fluorinated piperidine acetic acids as γ-secretase modulators. curealz.org

The data clearly indicates that the introduction of fluorine, and particularly the gem-difluoro substitution, leads to a significant increase in potency for reducing Aβ42 levels. curealz.org This highlights the critical role of the fluoro groups in optimizing the interaction with the γ-secretase enzyme complex.

Analysis of Steric and Electronic Effects in Ligand Design

The design of potent and selective ligands based on the This compound scaffold requires a careful consideration of both steric and electronic effects.

Electronic Effects: The electronic properties of the This compound motif are dominated by the two highly electronegative fluorine atoms. These atoms create a significant dipole moment and influence the electron distribution throughout the molecule. This, in turn, affects the molecule's ability to engage in electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein. nih.gov The electron-withdrawing nature of the difluoro group can also impact the reactivity of the carboxylic acid, which is often a key anchoring point for binding to the target.

The interplay between these steric and electronic factors is crucial for achieving high target affinity and selectivity. For instance, while a bulky substituent might improve van der Waals interactions, it could also introduce steric hindrance. Similarly, while strong electron-withdrawing groups can enhance certain interactions, they might also negatively impact other properties like cell permeability. Therefore, a successful ligand design strategy involves a multi-parameter optimization to balance these competing effects and achieve the desired biological profile.

Advanced Derivatives and Analogues of 2 2,2 Difluorocyclopropyl Acetic Acid

Synthesis and Characterization of Novel Structural Derivatives

The synthesis of novel derivatives from 2-(2,2-difluorocyclopropyl)acetic acid primarily involves transformations of its carboxylic acid function and alterations to its carbon skeleton. These modifications are pursued to modulate factors such as lipophilicity, metabolic stability, and target-binding interactions.

The conversion of the carboxylic acid group into ester and amide functionalities is a common and effective strategy for modifying the parent compound's properties. These derivatives can act as prodrugs, which undergo in vivo hydrolysis to release the active carboxylic acid, or they may possess intrinsic biological activity. nih.govresearchgate.net

Synthesis

The synthesis of ester and amide derivatives of this compound follows well-established chemical methodologies.

Esterification: Esters are typically synthesized by reacting the parent carboxylic acid with an appropriate alcohol under acidic conditions (Fischer esterification) or by using coupling agents. A widely used method involves the reaction with an alcohol in the presence of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.commdpi.com

Amidation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation can be achieved using coupling reagents like EDCI or by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. sphinxsai.comafjbs.com The acyl chloride, typically prepared by reacting the carboxylic acid with thionyl chloride or oxalyl chloride, readily reacts with an amine to form the corresponding amide. afjbs.com

Characterization

The successful formation of these derivatives is confirmed using standard spectroscopic techniques:

Infrared (IR) Spectroscopy: Characterized by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretching band for the ester or amide at approximately 1730-1750 cm⁻¹ and 1630-1690 cm⁻¹, respectively. afjbs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the incorporation of the alcohol or amine moiety. The acidic proton signal of the carboxylic acid (typically >10 ppm) vanishes, and new signals corresponding to the alkyl or aryl groups of the ester or amide appear. mdpi.com

Mass Spectrometry (MS): Provides the molecular weight of the new derivative, confirming the addition of the ester or amide group. afjbs.commdpi.com

Table 1: Synthesis of Representative Ester and Amide Derivatives This table is illustrative, based on standard synthetic methodologies.

| Derivative Type | Reactants | Coupling Reagent/Method | Product |

| Ester | This compound + Ethanol | H₂SO₄ (catalyst), Reflux | Ethyl 2-(2,2-difluorocyclopropyl)acetate |

| Ester | This compound + Benzyl alcohol | EDCI, DMAP | Benzyl 2-(2,2-difluorocyclopropyl)acetate |

| Amide | This compound + Cyclopropylamine | Thionyl Chloride, then Amine | N-Cyclopropyl-2-(2,2-difluorocyclopropyl)acetamide |

| Amide | This compound + Aniline | EDCI | N-Phenyl-2-(2,2-difluorocyclopropyl)acetamide |

To further explore the structure-activity relationship (SAR), derivatives with modifications beyond the carboxyl group are synthesized. These include altering the length or substitution of the acetic acid side chain and introducing substituents onto the cyclopropyl (B3062369) ring itself.

Side Chain Modification: The acetic acid side chain can be homologated to create propionic or butyric acid derivatives. Additionally, substitution at the α-position of the carbonyl group (e.g., α-methylation) can influence metabolic stability and potency, a strategy employed in the design of other non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These syntheses often require multi-step sequences starting from different building blocks.

Cyclopropyl Substitution: Introducing substituents onto the difluorocyclopropyl ring is a more complex synthetic challenge. It typically involves designing a synthetic route that builds the substituted ring from acyclic precursors. For instance, research on related structures has demonstrated the synthesis of cyclopropanes with aryl substitutions, such as in 1-(2,6-difluorophenyl)cyclopropyl derivatives, which are then elaborated to the final compounds. researchgate.net Such modifications can significantly impact the molecule's conformation and its interaction with biological targets.

Exploration of Alternative Carboxylic Acid Functionalities and Their Impact on Reactivity

Replacing the carboxylic acid group with other functionalities, known as bioisosteric replacement, is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The carboxylic acid group is often associated with poor oral bioavailability and rapid metabolism.

Research on other classes of compounds, such as prostaglandins, has shown that replacing the carboxylic acid with non-acidic groups like a primary alcohol (-CH₂OH) or a methyl ether (-CH₂OCH₃) can result in compounds with unique biological activity profiles, sometimes interacting with different receptor subtypes than the parent acid. nih.gov For this compound analogues, potential replacements could include:

Tetrazoles: A well-known bioisostere for carboxylic acids, maintaining an acidic proton but with different steric and electronic properties.

Hydroxamic acids: Another acidic functionality with distinct metal-chelating properties.

Alcohols and Ethers: Non-acidic replacements that would drastically alter the polarity and hydrogen-bonding capability of the molecule, likely leading to different biological targets or mechanisms of action. nih.gov

The impact on reactivity is profound. Esters and amides are less acidic and serve as hydrolyzable prodrugs or stable analogues. nih.gov Replacing the carboxyl group with an alcohol or ether removes the acidic nature entirely, changing the molecule's reactivity from an acid to a nucleophile or an inert ether, respectively. This fundamentally alters how the molecule interacts within a biological system.

Comparative Analysis of Reactivity and Biological Potential Among Related Analogues

The derivatization of this compound leads to a diverse library of analogues with varied reactivity and biological potential.

Reactivity and Stability

Esters: Generally act as prodrugs, undergoing hydrolysis by esterases in plasma or liver to release the active carboxylic acid. nih.gov Their stability can be tuned by modifying the alcohol moiety; bulkier esters are typically more stable.

Amides: Are significantly more stable towards hydrolysis than esters and are often considered metabolically robust. nih.gov They are less likely to function as prodrugs and their biological activity is usually intrinsic to the amide-containing molecule itself. researchgate.net

Biological Potential

While direct biological data for many derivatives of this compound is limited in the public domain, comparisons can be drawn from studies on structurally related compounds.

Anti-inflammatory Activity: Acetic acid derivatives are a cornerstone of many NSAIDs that target cyclooxygenase (COX) enzymes. Studies on phenoxy acetic acid derivatives have yielded potent and selective COX-2 inhibitors. mdpi.com It is plausible that ester, amide, or other analogues of this compound could exhibit anti-inflammatory properties. For some NSAID prodrugs, the ester form shows comparable or superior analgesic activity to the parent acid or amide form. nih.gov

Antimicrobial Activity: Cyclopropane-containing fatty acid analogues have demonstrated the ability to inhibit and disperse bacterial biofilms. nih.gov For example, 2-heptylcyclopropane-1-carboxylic acid was effective against S. aureus and P. aeruginosa biofilms. nih.gov Similarly, derivatization of fusidic acid into ester and amide forms has led to compounds with significantly enhanced antiplasmodial activity against P. falciparum. researchgate.net This suggests that derivatives of this compound could be explored for antimicrobial or antiparasitic applications.

Table 2: Comparative Biological Potential of Acetic Acid Analogues Based on Related Compound Classes

| Analogue Class | Potential Biological Activity | Rationale from Related Compounds | Citation |

| Ester Derivatives | Analgesic, Anti-inflammatory (as prodrugs) | Methyl ester derivatives of some dihydropyridyl acetic acids show potent analgesic activity, acting as prodrugs for the active acid. | nih.gov |

| Amide Derivatives | Anti-inflammatory, Anticonvulsant, Antiplasmodial | Pyrrolidinedione-acetamides show anticonvulsant and analgesic effects. Amide derivatives of fusidic acid show potent antiplasmodial activity. | nih.gov, researchgate.net |

| Side-Chain Modified | Analgesic, Anti-inflammatory | The nature of the N1-acetic acid moiety (ester, acid, amide) is a key determinant of analgesic activity in dihydropyridyl systems. | nih.gov |

| Carboxyl-Replaced | Novel receptor activity | Replacement of the carboxylic acid in PGF(2alpha) with hydroxyl or methoxy (B1213986) groups resulted in compounds with unexpected activity profiles, differing from classical FP receptor agonists. | nih.gov |

Future Research Directions and Unexplored Avenues

Development of Sustainable and Atom-Economical Synthetic Routes for Fluorinated Cyclopropanes

The synthesis of fluorinated cyclopropanes, including structures like 2-(2,2-Difluorocyclopropyl)acetic acid, is an area ripe for innovation, with a strong emphasis on sustainability and efficiency.

Biocatalysis : A significant future direction is the expanded use of biocatalysis. wpmucdn.com Recent studies have demonstrated the use of engineered myoglobin-based catalysts for the highly stereoselective synthesis of mono- and gem-difluorocyclopropanes. nih.govdntb.gov.ua These enzymatic systems can achieve excellent diastereoselectivity and enantioselectivity (up to 99:1 d.r. and 99% e.e.), performing transformations that are challenging for traditional chemocatalytic methods. wpmucdn.comresearchgate.net Further research will likely focus on developing enzymes with broader substrate scopes and enhancing their stability and reusability for industrial-scale synthesis. The scalability of such methods has been demonstrated with the gram-scale synthesis of key difluorinated cyclopropane (B1198618) intermediates. nih.gov

Atom-Economical Reactions : The development of atom-economical synthetic methods is crucial for sustainable chemistry. Multi-component reactions (MCRs), such as the Ugi-Zhu three-component reaction, offer a pathway to construct complex molecules like fluorinated-pyrrolo[3,4-b]pyridin-5-ones with high atom economy (around 88%). mdpi.com Future work could adapt MCR strategies for the synthesis of this compound derivatives, minimizing waste by incorporating most of the atoms from the reactants into the final product. mdpi.com

Novel Reagent Development : Research into new, stable, and efficient fluorocyclopropanation reagents continues. For instance, trimethylsilyl (B98337) 2-fluorosulfonyl-2,2-difluoroacetate has been identified as a versatile source of difluorocarbene for addition to a wide range of alkenes. orgsyn.org The development of reagents that are easier to handle and have a better atom economy will be a key focus. researchgate.net

Table 1: Comparison of Synthetic Strategies for Fluorinated Cyclopropanes An interactive table summarizing different synthetic approaches.

| Method | Catalyst/Reagent | Key Advantages | Challenges |

| Biocatalysis | Engineered Myoglobin | High stereoselectivity (up to 99% e.e.), mild reaction conditions. wpmucdn.comnih.gov | Substrate scope, enzyme stability. |

| Chemocatalysis | Dirhodium complexes | High diastereoselectivity and enantioselectivity for certain substrates. organic-chemistry.org | Low yields and poor stereoselectivity with some substrates. organic-chemistry.org |

| Multi-Component Reactions | Ytterbium (III) triflate | High atom economy, operational simplicity. mdpi.com | Requires development for specific target structures. |

| Carbene Transfer | Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate | Versatile for various alkenes. orgsyn.org | Reagent sensitivity to moisture. orgsyn.org |

Investigation of Novel Reactivity Modes and Stereoselective Transformations

Unlocking new ways to manipulate the fluorinated cyclopropane ring is essential for creating diverse molecular architectures.

Ring-Opening Reactions : The strained cyclopropane ring can undergo various ring-opening reactions. A novel approach involves the rhodium-catalyzed ring-opening/β-F elimination of vinyl gem-difluorocyclopropanes. chemrxiv.org This strategy generates vinylic allyl rhodium intermediates, unlocking new reactivity patterns and allowing for the synthesis of diverse chiral cyclopentenes. chemrxiv.org Future research could explore the application of this methodology to non-vinyl substituted systems like this compound to access new classes of fluorinated compounds.

Diastereodivergent Synthesis : Achieving control over all stereocenters in a molecule is a central goal of organic synthesis. Ligand-controlled, copper-catalyzed diastereodivergent hydro-gem-difluoroallylation of cyclopropenes has been reported. acs.org By simply changing the N-heterocyclic carbene (NHC) ligand, it is possible to selectively produce two different diastereoisomers from the same starting materials. acs.org Applying this concept to the functionalization of the this compound scaffold could provide access to a full set of stereoisomers for biological evaluation.

Stereocontrolled Functionalization : The development of methods for the direct, stereocontrolled functionalization of the C-H bonds on the cyclopropane ring or the acetic acid side chain remains a significant challenge. Future efforts will likely target the development of catalysts that can selectively activate and modify these positions with high precision.

Broader Applications in Chemical Biology and Materials Science Beyond Current Scope

The unique properties imparted by the gem-difluorocyclopropyl group suggest a wide range of potential applications that are currently underexplored. researchgate.net

Chemical Biology : Fluorinated cyclopropanes are highly valued as pharmacophores in drug discovery because the rigid cyclopropane ring and the carbon-fluorine bonds can improve pharmacokinetic properties, cell permeability, and metabolic stability. nih.govresearchgate.netresearchgate.net While related structures are found in bioactive molecules, the specific potential of this compound as a fragment for designing new enzyme inhibitors, receptor ligands, or metabolic probes is an open area of investigation. Its carboxylic acid handle provides a convenient point for conjugation to other molecules of interest.

Materials Science : The introduction of fluorine can significantly alter the electronic properties and intermolecular interactions of materials. Gem-difluorocyclopropane derivatives are considered promising as building blocks for functional polymers and liquid crystals. researchgate.net The polarity and rigidity of the this compound structure could be exploited in the design of new materials with tailored dielectric properties, thermal stability, or self-assembly characteristics. Research into the polymerization of acrylic derivatives of this acid or its incorporation into liquid crystal scaffolds could yield materials with novel properties.

Advanced Computational Modeling for Predicting Complex Reactivity and Biological Interactions in Fluorinated Systems

Computational chemistry is an increasingly powerful tool for understanding and predicting the behavior of fluorinated molecules. nih.govacs.org

Predicting Reactivity : Direct dynamics simulations using electronic structure theories can be employed to model the reaction pathways of fluorinated systems. worldscientific.com Density functional theory (DFT) calculations are already used to investigate the surface reactivity of fluorinated materials and to rationalize stereochemical outcomes in catalytic reactions. acs.orgnrcresearchpress.com Future computational work could focus on building accurate models to predict the regioselectivity and stereoselectivity of new reactions involving this compound, guiding experimental efforts and reducing the need for extensive empirical screening. emerginginvestigators.org